Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate
Overview
Description
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₀H₁₁F₃N O₂
- Molecular Weight : Approximately 269.65 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.
Interaction with Biological Targets
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced bioactivity due to their ability to interact with various biological targets. This compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, potentially influencing neuronal signaling and metabolic processes.
Enzymatic Modulation
The compound may modulate enzymatic activity, either inhibiting or activating specific enzymes that are critical for cellular function. This modulation can lead to significant biochemical changes within cells, impacting various signaling pathways.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anti-inflammatory Potential
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Study on Anti-inflammatory Activity :
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Compound | Structure | MIC (μg/mL) | Activity Type |
---|---|---|---|
Compound A | CF₃ substituted | 4–8 | Antimicrobial |
Compound B | Cl substituted | 20 | Antimicrobial |
This compound | CF₃ substituted | 5 | Antimicrobial |
This table highlights that this compound demonstrates comparable or superior antimicrobial activity relative to other compounds in its class.
Properties
IUPAC Name |
methyl 2-[2-amino-4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)4-6-2-3-7(5-8(6)14)10(11,12)13/h2-3,5H,4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXSWFKZFNAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730613 | |
Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-08-6 | |
Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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